Conhydrinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBDBWYWMTMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330054 | |
| Record name | 1-Propanone, 1-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97073-23-9 | |
| Record name | 1-(2-Piperidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(2-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Conhydrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biogenetic Investigations of Conhydrinone
Elucidation of Biosynthetic Pathways in Natural Producers
The biosynthesis of conhydrinone is intrinsically linked to the metabolic pathways of the plants in which it is found. Research has focused on identifying its natural sources and deciphering the molecular steps leading to its formation.
This compound has been isolated and identified from a few distinct and taxonomically unrelated plant genera. The most well-known source is poison hemlock (Conium maculatum), a highly poisonous plant in the family Apiaceae, where this compound co-occurs with other toxic piperidine (B6355638) alkaloids. nih.govnih.gov Its presence has also been confirmed in certain species of the genus Aloe (family Xanthorrhoeaceae). nih.govresearchgate.net For instance, this compound has been detected in Aloe ballyii and Aloe gariepensis. researchgate.netresearchgate.net
| Genus | Species | Family | Reference |
|---|---|---|---|
| Conium | maculatum | Apiaceae | nih.govnih.gov |
| Aloe | ballyii | Xanthorrhoeaceae | researchgate.netresearchgate.net |
| Aloe | gariepensis | Xanthorrhoeaceae | researchgate.net |
The biosynthetic origin of this compound and its related hemlock alkaloids has been a topic of significant investigation. While it was initially hypothesized that these piperidine alkaloids were derived from the amino acid lysine (B10760008), similar to other alkaloids like those from Punica granatum (pomegranate), subsequent research has disproven this. acs.orgcolab.ws
Modern studies have firmly established that the carbon skeleton of these alkaloids is assembled via a polyketide synthase (PKS) pathway. researchgate.netacs.org PKS enzymes catalyze the sequential condensation of small carboxylic acid units to form a polyketide chain, which is the structural backbone of numerous secondary metabolites. wikipedia.orgnih.gov In the case of the C8 hemlock alkaloids, including this compound, the biosynthesis is initiated by a polyketide synthase that catalyzes the condensation of one butyryl-CoA starter unit with two malonyl-CoA extender units. researchgate.netresearchgate.net This mechanism is a notable deviation from the typical amino acid-derived pathways for many other piperidine alkaloids.
Precursor incorporation studies using isotopically labeled compounds have been instrumental in mapping the biosynthetic route to this compound. Early experiments demonstrated that the carbon backbone was derived from four acetate (B1210297) units, which supported the polyketide hypothesis. researchgate.net Later, more detailed studies identified 5-oxo-octanoic acid and 5-oxo-octanal as key intermediates and precursors of coniine, an alkaloid closely related to this compound. nih.gov
The nitrogen atom in the piperidine ring is not derived from lysine. Instead, labeling studies have shown that the nitrogen is incorporated via a transamination reaction involving the amino acid L-alanine. researchgate.netsemmelweis.hu The amino group from L-alanine is transferred to the polyketide-derived carbon chain, a crucial step leading to the formation of the first alkaloid in the pathway. researchgate.netacs.org The initial theory involving lysine as a direct precursor was definitively refuted by experiments showing a lack of incorporation of labeled lysine into the hemlock alkaloids. researchgate.netacs.org
| Precursor/Building Block | Role in Pathway | Reference |
|---|---|---|
| Butyryl-CoA | Starter unit for polyketide chain | researchgate.netresearchgate.net |
| Malonyl-CoA | Extender units for polyketide chain | researchgate.netacs.org |
| L-Alanine | Nitrogen source for the piperidine ring | researchgate.netsemmelweis.hu |
| 5-Oxo-octanal | Intermediate carbon skeleton before amination | nih.govsemmelweis.hu |
The assembly of the this compound molecule involves several key enzymatic and non-enzymatic steps. After the formation of the eight-carbon chain (5-oxo-octanal) by PKS, a transamination reaction incorporates nitrogen from L-alanine. researchgate.netacs.org This is followed by a spontaneous, non-enzymatic cyclization (a Schiff base formation) to yield γ-coniceine, the first heterocyclic intermediate and a principal alkaloid in the pathway. nih.govresearchgate.netwikipedia.org
This compound is biosynthetically derived directly from γ-coniceine. nih.govvtt.fi While the precise enzyme responsible for the conversion of γ-coniceine to this compound (a ketone) is not as extensively characterized as the reductase for coniine formation, it represents a critical branching point in the pathway. The biogenesis of the related alkaloid, coniine, from γ-coniceine is facilitated by an NADPH-dependent γ-coniceine reductase, highlighting the role of specific reductase enzymes in determining the final alkaloid profile. researchgate.net The stereochemistry of these natural products is determined by the specific enzymes involved in their transformation.
Precursor Incorporation Studies (e.g., Acetate Units, Lysine Derivatives)
Comparative Biogenesis with Related Piperidine Alkaloids
The biosynthesis of this compound provides a fascinating case study in the metabolic diversity of alkaloid production. Piperidine alkaloids, defined by their six-membered nitrogen-containing ring, are synthesized through various pathways in the plant kingdom. gla.ac.uk
The most significant distinction in the biogenesis of this compound and other Conium alkaloids is their polyketide origin. colab.ws This stands in stark contrast to the vast majority of piperidine alkaloids, which are derived from the amino acid L-lysine. semmelweis.hugla.ac.uk For example, the piperidine alkaloids found in pomegranate (Punica granatum) and lobelia (Lobelia inflata) utilize lysine as their primary metabolic precursor. acs.orgsemmelweis.hu In these pathways, lysine undergoes decarboxylation and oxidative deamination to form a piperideine intermediate, which is then further elaborated. gla.ac.uk
This compound shares its immediate biosynthetic precursor, γ-coniceine, with several other alkaloids found in Conium maculatum, including coniine, N-methylconiine, and pseudoconhydrine. nih.govgla.ac.uk The metabolic fate of γ-coniceine is a key determinant of the final alkaloid composition within the plant. Its reduction leads to coniine, while its hydroxylation and subsequent transformations can lead to conhydrine (B1201746) and pseudoconhydrine, and its oxidation state is represented by this compound. nih.govresearchgate.net This illustrates how a central intermediate can be channeled into different but related structures within the same organism.
Total Synthesis Strategies for Conhydrinone and Analogues
Retrosynthetic Analyses and Synthetic Route Designscribd.com
Retrosynthetic analysis is an intellectual tool that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. libretexts.orgscitepress.org This process helps in designing a forward synthetic plan. For conhydrinone, a common retrosynthetic approach involves key disconnections of the piperidine (B6355638) ring and its substituents.
A primary disconnection is often made at the C-N and C-C bonds of the piperidine ring. For instance, a plausible retrosynthesis of the this compound backbone might involve a disconnection of the C2-C3 and the N-C6 bonds, suggesting a cyclization strategy from a linear amino-carbonyl precursor. Another key disconnection targets the bond between the piperidine ring and the side chain at the C2 position. This leads back to a simpler piperidine derivative and a separate side-chain synthon. The carbonyl group of this compound can be seen as arising from the oxidation of the corresponding alcohol, conhydrine (B1201746), which is a frequent target in related synthetic efforts. researchgate.net
The design of a synthetic route is guided by the retrosynthetic analysis, aiming for efficiency and stereocontrol. Strategies often revolve around the construction of the substituted piperidine core as the central challenge. scribd.com A key consideration in the route design is the stereoselective formation of the chiral centers present in the molecule.
Stereoselective and Enantioselective Methodologies for Piperidine Core Constructionresearchgate.netscribd.com
The construction of the piperidine ring with defined stereochemistry is the cornerstone of any total synthesis of this compound or related alkaloids. nih.gov Chemists employ several powerful methodologies to achieve this, which can be broadly categorized into chiral pool approaches, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.netslideshare.net
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. iipseries.orgbuchler-gmbh.com This strategy leverages the existing chirality of the starting material to build the target molecule. slideshare.net
For the synthesis of piperidine alkaloids, amino acids like L-lysine (with its pre-existing C2 stereocenter and nitrogen atom) or L-pipecolic acid are common starting points. Carbohydrates, such as D-glucose or D-mannitol, can also serve as versatile chiral synthons, undergoing a series of transformations to form the piperidine ring. researchgate.net For example, a formal synthesis of (+)-α-conhydrine has been achieved starting from L-serine, where the inherent chirality of the amino acid dictates the stereochemistry of the final product. researchgate.net
Table 1: Examples of Chiral Pool Starting Materials for Piperidine Alkaloid Synthesis
| Chiral Starting Material | Class | Rationale for Use |
|---|---|---|
| L-Lysine | Amino Acid | Contains the basic piperidine nitrogen and a chiral center. |
| L-Pipecolic Acid | Amino Acid | Provides the complete piperidine ring with a defined stereocenter. |
| L-Serine | Amino Acid | A versatile C3 building block for constructing the piperidine skeleton. researchgate.net |
This approach involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. wikipedia.org The auxiliary directs the stereochemical course of a reaction, and after the desired chiral center is created, it is removed and can often be recycled. york.ac.uktcichemicals.com This method is highly effective for controlling stereoselectivity. numberanalytics.com
A prominent example is the use of Evans oxazolidinone auxiliaries. tcichemicals.com An achiral carboxylic acid derivative can be attached to the Evans auxiliary, and subsequent alkylation reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org This method can be applied to build up the carbon skeleton required for the this compound side chain with the correct stereochemistry. Another widely used class of auxiliaries are pseudoephedrine amides, which allow for the diastereoselective alkylation of the α-carbon. wikipedia.org The synthesis of cassaine, a complex natural product, commenced with an Evans-type aldol (B89426) reaction to establish two adjacent stereocenters, showcasing the power of this method. organic-chemistry.org
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Application |
|---|---|---|
| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions. tcichemicals.com |
| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of carbonyl compounds. wikipedia.org |
| Camphorsultam | Sultam | Controls stereochemistry in various reactions including alkylations and cycloadditions. |
Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. frontiersin.orgwikipedia.org This field includes both metal-based catalysts and metal-free organocatalysts. mdpi.com
For piperidine synthesis, transition metal catalysts (e.g., based on rhodium, ruthenium, iridium, or palladium) with chiral ligands are used for reactions like asymmetric hydrogenation of pyridine (B92270) or imine precursors. wikipedia.orgmdpi.com For example, the asymmetric hydrogenation of substituted pyridines can directly yield chiral piperidines with high enantioselectivity. mdpi.com
Organocatalysis, the use of small chiral organic molecules as catalysts, has also emerged as a powerful tool. frontiersin.org Chiral amines, for instance, can activate substrates through the formation of chiral iminium ions or enamines, facilitating a wide range of enantioselective transformations that can be applied to the synthesis of piperidine alkaloids. nih.gov
Chiral Auxiliary-Mediated Syntheses
Advanced Synthetic Transformations in this compound Total Synthesis
Modern synthetic chemistry continuously evolves, providing more efficient and elegant solutions to complex synthetic problems. Organocascade catalysis represents one such advanced strategy that has found application in the construction of complex natural products. nih.gov
Organocascade catalysis, also known as organocatalytic cascade reactions, combines two or more distinct organocatalytic transformations into a single, continuous sequence. nih.govnih.gov This approach mimics the efficiency of biosynthetic pathways, where enzymes orchestrate a series of reactions to rapidly build molecular complexity from simple precursors. nih.gov A key feature is the ability to merge different modes of catalyst activation, such as iminium and enamine catalysis, within one operational pot. nih.gov
This strategy allows for the rapid construction of stereochemically dense molecules from simple, achiral starting materials in a highly enantioselective manner. nih.gov For example, a reaction between an enal and a nucleophile can be initiated by one chiral amine catalyst via iminium ion formation, and the resulting intermediate can then enter a second catalytic cycle, mediated by the same or a different catalyst, to complete the transformation. pitt.edu This methodology has been successfully applied to the total synthesis of several complex alkaloids, demonstrating its power and potential for constructing the intricate architecture of molecules like this compound and its analogues. nih.gov The ability to generate multiple stereocenters in a single, controlled operation makes organocascade catalysis a highly attractive strategy for the efficient synthesis of piperidine-containing natural products.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Conhydrine |
| (+)-α-Conhydrine |
| L-Lysine |
| L-Pipecolic acid |
| L-Serine |
| D-Glucose |
| D-Mannitol |
| Evans Oxazolidinone |
| Pseudoephedrine |
| Camphorsultam |
| (S)-1-Phenylethylamine |
| (R)-1-Phenylethylamine |
| Cassaine |
| Pyridine |
| Iminium ion |
Metal-Catalyzed Processes (e.g., Palladium(II)-Catalyzed Reactions)
Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways for bond formation. Palladium, in its various oxidation states, is particularly prominent. In the context of piperidine alkaloid synthesis, palladium-catalyzed reactions have been instrumental in forging key carbon-carbon and carbon-nitrogen bonds.
One notable application involves the catalytic hydrogenation of substituted pyridines. The 2-propylpiperidine (B147437) skeleton, which forms the core of this compound, can be synthesized through the hydrogenation of 2-propylpyridine (B1293518). This transformation is often accomplished using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure, providing a direct route to the saturated heterocyclic system.
A more intricate strategy was employed in the stereoselective synthesis of (+)-α-conhydrine, an isomer of this compound. This approach utilized a palladium(II)-catalyzed aza-Claisen rearrangement of a specifically designed substrate. nih.gov This key step facilitated the strategic formation of a new carbon-carbon bond with a high degree of stereocontrol, which was crucial for establishing the correct configuration of the final natural product. Further synthetic manipulations, including a subsequent ring-closing metathesis step, completed the synthesis. nih.gov
In a different approach combining biocatalysis with traditional chemical methods, a palladium-catalyzed 1,3-chirality transfer was a pivotal step in the synthesis of (-)-coniine, another related piperidine alkaloid. nih.gov This reaction, using a palladium-triphenylphosphine complex, demonstrated the power of metal catalysis to control stereochemistry in complex settings. The resulting intermediate was then advanced to the final product through further steps, including ring-closing metathesis. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions in Piperidine Alkaloid Synthesis
| Target Compound/Core | Reaction Type | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Propylpiperidine | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of 2-propylpyridine to 2-propylpiperidine. | |
| (+)-α-Conhydrine | Aza-Claisen Rearrangement | Palladium(II) | Stereoselective C-C bond formation. | nih.gov |
Ring-Closing Metathesis in Piperidine Ring Formation
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly nitrogen-containing heterocycles like piperidines. wikipedia.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. researchgate.netorganic-chemistry.org
The application of RCM has been extensively documented in the total synthesis of various conhydrine isomers. semanticscholar.org A comprehensive review highlights at least 13 distinct total syntheses of conhydrines that rely on RCM as the key strategic element for constructing the piperidine ring. semanticscholar.org In a typical sequence, a suitably N-protected diene precursor is subjected to an RCM catalyst. For example, the synthesis of (-)-β-conhydrine utilized a diene intermediate that, upon treatment with Grubbs I catalyst, yielded the desired protected tetrahydropyridine (B1245486) ring system in high yield. clockss.org Subsequent reduction of the double bond and removal of the protecting group afforded the final alkaloid. clockss.org
The versatility of RCM is demonstrated by its compatibility with various functional groups and protecting groups, including silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals, which are often present in complex synthetic intermediates. clockss.org For instance, the synthesis of (+)-β-conhydrine was achieved from a chiral precursor using key steps that included a Barbier allylation, nucleophilic substitution, and ultimately, a ring-closing metathesis to form the piperidine core. researchgate.net Similarly, the synthesis of (-)-α-conhydrine has been accomplished via a route where the final piperidine ring was forged using the Grubbs II catalyst. semanticscholar.org
Table 2: Selected RCM Applications in Conhydrine Synthesis
| Target Isomer | Catalyst | Diene Precursor Type | Solvent / Temp. | Yield of RCM Step | Reference |
|---|---|---|---|---|---|
| (-)-β-Conhydrine | Grubbs I | N-Boc dialkenylamine | Dichloromethane / RT | High | clockss.org |
| (+)-α-Conhydrine | Grubbs II (1 mol%) | N-Sulfonyl diene | Not specified | Not specified | semanticscholar.org |
| (-)-α-Conhydrine | Grubbs II (7 mol%) | N-Sulfonyl diene | Not specified | Not specified | semanticscholar.org |
Development of Novel Methodologies for Piperidine Alkaloid Synthesis (e.g., Photochemical and Electrochemical Pathways)
The quest for more sustainable and efficient synthetic methods has led to a growing interest in photochemical and electrochemical strategies. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh chemical reagents. numberanalytics.com
Electrochemical methods have shown promise in the synthesis of piperidine alkaloids. A notable example is the synthesis of (+)- and (−)-N-Methyl-ψ-conhydrine, which employed an anodic oxidation of an L-lysine derivative as the key ring-forming step. dntb.gov.ua This electrochemical cyclization provides a direct pathway to the piperidine skeleton. The industrial production of piperidine itself can be achieved through electrochemical means, highlighting the scalability and potential of this technology. fraunhofer.de These methods work by generating reactive intermediates, such as radicals or radical ions, at an electrode surface, which then undergo cyclization or coupling reactions. beilstein-journals.org
Photochemical reactions represent another frontier in alkaloid synthesis. These processes use light energy to access excited states of molecules, enabling transformations that are often difficult to achieve thermally. chim.itdoi.org For example, the synthesis of (S)-(+)-coniine, which shares the 2-propylpiperidine core with this compound, has been accomplished via a reductive photocyclization of a dienamide. dntb.gov.ua In this type of reaction, irradiation of the substrate induces a pericyclic ring closure, leading to the formation of the heterocyclic ring. chim.it The development of visible-light photoredox catalysis has further expanded the scope of photochemical synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions, which can then be used in the construction of complex N-heterocycles. uct.ac.zabeilstein-journals.org
While direct applications of these novel methods to this compound itself are not as extensively documented as RCM or traditional metal catalysis, their successful use in synthesizing closely related alkaloids demonstrates their significant potential for future synthetic designs in this chemical space.
Isolation and Purification Methodologies for Conhydrinone
Advanced Extraction Techniques from Complex Biological Matrices
Extracting conhydrinone and its related alkaloids from the plant material is the foundational step in its isolation. Traditional methods often involve large volumes of organic solvents and lengthy procedures. ajgreenchem.com In contrast, advanced techniques offer greater efficiency, selectivity, and reduced environmental impact. ajchem-a.com
Steam distillation is a classic and effective method for isolating volatile compounds, including liquid alkaloids like those found in Conium maculatum. extrasynthese.com The process involves passing steam through the plant material; the hot steam vaporizes the volatile compounds, which are then carried over with the steam into a condenser. scispace.com After cooling, the condensed liquid forms two layers—an aqueous layer and the essential oil/volatile alkaloid layer—which can then be separated. For the isolation of hemlock alkaloids, the plant material is typically made alkaline to liberate the free alkaloids before distillation begins. extrasynthese.comscispace.com
Hydrodistillation is a variant where the plant material is submerged in water, which is then boiled. The resulting steam, rich in volatile compounds, is condensed and collected. This method has been successfully applied to the aerial parts of Conium maculatum to extract its essential oils and associated volatile components. nih.govgoogle.com While effective, these traditional distillation methods can be time-consuming and energy-intensive compared to more modern approaches. ajgreenchem.com
Solvent-Free Microwave Extraction (SFME) is an innovative green technology that combines microwave heating with dry distillation at atmospheric pressure, eliminating the need for any solvent. researchgate.net In this process, the plant material is placed in a microwave reactor. The microwave energy directly targets the in-situ water present within the plant cells, causing it to heat rapidly. This internal superheating generates significant pressure that ruptures the cell walls, releasing the bioactive compounds which are then evaporated and subsequently condensed. researchgate.net
This technique has been successfully compared with conventional hydrodistillation for the extraction of essential oils from the aerial parts of Conium maculatum. iau.iriau.ir The primary advantages of SFME are a dramatic reduction in extraction time (minutes versus hours), lower energy consumption, and the production of a cleaner extract without solvent residues. researchgate.net
Supercritical Fluid Extraction (SFE) is a premier green extraction technology highly valued for its ability to isolate compounds without thermal degradation. nih.govajgreenchem.com The method uses a supercritical fluid—most commonly carbon dioxide (CO₂) —as the extraction solvent. sibiotech.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with the properties of both a liquid and a gas. This state allows it to diffuse easily into the solid plant matrix like a gas while having the dissolving power of a liquid. nih.gov
The selectivity of SFE is a key innovation; by precisely adjusting the pressure and temperature, the solvent properties of the supercritical CO₂ can be fine-tuned to target specific classes of compounds. ajgreenchem.com For extracting polar compounds like alkaloids, the polarity of the non-polar CO₂ can be increased by adding a small amount of a co-solvent, such as ethanol (B145695) or methanol (B129727). google.com Research has demonstrated the successful extraction of alkaloids from various plant materials using SFE, highlighting its efficiency and the high purity of the resulting extracts. ajgreenchem.comgoogle.com This method avoids the use of hazardous organic solvents and yields a final product free from solvent residues, as the CO₂ returns to its gaseous state upon depressurization and is easily removed. sibiotech.com
Table 1: Comparison of Advanced Extraction Techniques for Plant Alkaloids
| Feature | Hydrodistillation / Steam Distillation | Solvent-Free Microwave Extraction (SFME) | Supercritical Fluid Extraction (SFE) |
|---|---|---|---|
| Principle | Separation of volatile compounds by passing steam through or boiling plant material in water. scispace.com | In-situ water in plant material is heated by microwaves, causing cell rupture and release of compounds. researchgate.net | A fluid above its critical temperature and pressure (e.g., CO₂) is used as a solvent. nih.gov |
| Solvents | Water | None (uses in-situ water) researchgate.net | Supercritical CO₂, often with a co-solvent (e.g., ethanol). |
| Advantages | Well-established, effective for volatile liquid alkaloids. extrasynthese.com | Extremely fast (minutes), high efficiency, low energy use, solvent-free. researchgate.netiau.ir | Highly selective, ideal for heat-sensitive compounds, no solvent residue, environmentally friendly. ajgreenchem.com |
| Limitations | High energy consumption, long extraction times, potential for thermal degradation of some compounds. ajgreenchem.com | Limited to compounds that are volatile enough to be carried over by steam generated internally. | High initial capital investment for equipment. ajgreenchem.com |
| Relevance to this compound | Applicable for the group of volatile piperidine (B6355638) alkaloids found in Conium maculatum. extrasynthese.com | Proven effective for extracting volatile components from Conium maculatum. iau.ir | High potential for selective extraction of alkaloids from plant matrices with high purity. ajgreenchem.comgoogle.com |
Solvent-Free Microwave Extraction
Chromatographic Separation Techniques for Alkaloid Mixtures
Following extraction, the crude extract contains a mixture of this compound and other closely related piperidine alkaloids (e.g., coniine, γ-coniceine, pseudoconhydrine) and must be subjected to chromatographic techniques for separation and purification. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a complex mixture. researchgate.net For alkaloid analysis, Reverse-Phase HPLC (RP-HPLC) is frequently employed. In this setup, the crude extract is injected into the system and transported by a polar mobile phase through a column packed with a non-polar stationary phase (commonly a C18 column). austinpublishinggroup.com
The separation mechanism is based on the differential partitioning of the alkaloids between the mobile and stationary phases. Compounds with lower polarity have a stronger affinity for the non-polar stationary phase and thus move through the column more slowly (longer retention time), while more polar compounds elute faster with the mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with an acid modifier (e.g., formic or acetic acid), can be adjusted to optimize the separation of the target alkaloids. researchgate.netaustinpublishinggroup.com Chiral HPLC methods have also been developed to separate the enantiomers of various piperidine alkaloids. acs.org
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an exceptionally sensitive and specific method for the analysis of volatile and semi-volatile compounds like the hemlock alkaloids. researchgate.netresearchgate.net In GC, the alkaloid extract is injected into a heated port where it is vaporized and then swept by an inert carrier gas (such as helium or hydrogen) through a long, thin capillary column. semanticscholar.org
The column is coated with a stationary phase, and separation occurs based on the compounds' boiling points and their interactions with this phase. As the separated compounds exit the column, they are detected by a detector. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like alkaloids. acs.org When coupled to a Mass Spectrometer (MS), GC provides not only quantitative data but also structural information based on the mass fragmentation patterns of the molecules, allowing for definitive identification of this compound and other alkaloids in the sample. acs.orgnmslabs.com
Table 2: Example Chromatographic Conditions for Hemlock Alkaloid Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
|---|---|---|
| Column | Kinetex EVO C18 Reverse-Phase (150 mm x 4.6 mm, 5µm). austinpublishinggroup.com | VB-5 Silica Capillary Column (30 m x 0.25 mm, 0.25 µm). semanticscholar.org |
| Mobile Phase / Carrier Gas | Gradient elution with (A) water with 2.5% acetic acid and (B) 100% acetonitrile. austinpublishinggroup.com | Helium. semanticscholar.org |
| Flow Rate | 0.5 mL/min. austinpublishinggroup.com | Not specified, dependent on temperature program. |
| Temperature | Column thermostated at 40°C. austinpublishinggroup.com | Oven program: Start at 50°C (1 min), ramp at 10°C/min to 240°C. semanticscholar.org |
| Detector | Photodiode Array (PDA) or Tandem Mass Spectrometry (LC-MS/MS). austinpublishinggroup.com | Mass Spectrometry (MS). researchgate.netsemanticscholar.org |
| Sample Preparation | Crude plant extract dissolved in a suitable solvent and filtered. austinpublishinggroup.com | Alkaloid extract, often derivatized to improve volatility and peak shape. semanticscholar.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Carbon dioxide |
| Conhydrine (B1201746) |
| This compound |
| Coniine |
| Ethanol |
| Formic acid |
| γ-coniceine |
| Helium |
| Hydrogen |
| Methanol |
| N-methylconiine |
| Pseudoconhydrine |
High-Performance Liquid Chromatography (HPLC) Applications
Emerging Isolation Strategies and Method Optimization
The isolation and purification of specific piperidine alkaloids from complex natural matrices like Conium maculatum present significant challenges, including the co-occurrence of structurally similar compounds. While traditional methods have been employed for the general extraction of hemlock alkaloids, recent focus has shifted towards developing more efficient, selective, and scalable strategies. The isolation of this compound itself has been a more recent accomplishment compared to its corresponding alcohol, conhydrine, underscoring the need for advanced and optimized methodologies. gla.ac.uk Modern research emphasizes not only maximizing yield but also improving the purity of the final product through innovative techniques and systematic optimization of process parameters. scispace.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an emerging green technology that is gaining traction in the isolation of natural products. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgmdpi.com Above its critical temperature (31°C) and pressure (74 bar), CO2 enters a supercritical state, exhibiting properties of both a liquid and a gas, which allows it to diffuse through solid matrices effectively and dissolve target compounds. wikipedia.org
The primary advantages of SFE include:
Selectivity : The solvating power of supercritical CO2 can be precisely controlled by modifying the pressure and temperature. wikipedia.org This allows for the selective extraction of specific classes of compounds. For instance, lower pressures might be used to extract volatile components, while higher pressures can target less volatile alkaloids like this compound. wikipedia.orgscielo.br
Solvent-Free Product : After extraction, the CO2 is depressurized, returning to a gaseous state and leaving behind a solvent-free extract. wikipedia.orgdsm-firmenich.com This eliminates the need for subsequent, often energy-intensive, solvent removal steps.
Preservation of Thermolabile Compounds : SFE can be performed at relatively low temperatures, minimizing the risk of degradation for thermally sensitive compounds.
For the isolation of this compound, SFE offers a promising alternative to traditional solvent extraction, potentially reducing the co-extraction of undesirable compounds and simplifying downstream purification steps. The addition of a co-solvent, such as ethanol or methanol, can further modify the polarity of the supercritical fluid, enhancing its ability to extract a wider range of alkaloids. wikipedia.org
Counter-current Chromatography (CCC)
Counter-current Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that circumvents the use of a solid stationary phase. chromatographyonline.commdpi.com In CCC, separation occurs between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (mobile phase) is pumped through it. aocs.org This eliminates complications associated with solid supports, such as the irreversible adsorption of the sample and peak tailing, which can lead to product loss and lower purity. mdpi.com
CCC is particularly well-suited for the fractionation of complex natural product extracts and has several advantages over traditional column chromatography. chromatographyonline.commdpi.com A key benefit is its high loading capacity, making it suitable for both semi-preparative and preparative-scale separations. aocs.org Furthermore, the physicochemical properties of the target molecules are preserved due to the gentle nature of the separation process. mdpi.com A recent innovation in CCC involves the "sugaring-out" strategy, where sugars are added to the solvent system to modify the partition coefficients of target compounds, thereby improving separation and resolution. rsc.org
| Feature | Counter-current Chromatography (CCC) | Traditional Column Chromatography |
|---|---|---|
| Stationary Phase | Liquid aocs.org | Solid (e.g., Silica Gel, Alumina) cambridgescholars.com |
| Separation Principle | Liquid-liquid partitioning chromatographyonline.com | Adsorption/desorption on a solid surface |
| Sample Recovery | High; avoids irreversible adsorption mdpi.com | Can be lower due to irreversible adsorption or sample degradation on the solid support |
| Loading Capacity | High, suitable for preparative scale aocs.org | Generally lower, scaling up can be complex |
| Solvent Consumption | Relatively low aocs.org | Can be high, especially for large-scale separations |
Advanced Analytical and Imaging Techniques
While not a direct isolation method, Mass Spectrometry Imaging (MSI) is an emerging analytical technique that provides crucial data for optimizing extraction protocols. acs.org MSI allows for the visualization of the spatial distribution of specific molecules directly within plant tissues. acs.orgnih.gov Recent studies on Conium maculatum have used MSI to map the location of various alkaloids, including this compound, within the plant's fruits and stems. acs.orgfu-berlin.de This information is invaluable as it can guide the harvesting process to target plant parts with the highest concentration of this compound, thereby maximizing the efficiency of the extraction from the outset.
Method Optimization using Response Surface Methodology (RSM)
To maximize the extraction yield of this compound, a systematic optimization of the extraction process is essential. Response Surface Methodology (RSM) is a statistical and mathematical tool used for developing, improving, and optimizing processes. nih.gov It allows for the evaluation of multiple parameters and their interactions simultaneously. nih.gov For the extraction of this compound, key variables such as solvent concentration, liquid-to-solid ratio, extraction time, and temperature can be optimized to achieve the highest possible yield. scirp.org Using a design such as the Box-Behnken design, a series of experiments are conducted, and the results are used to fit a polynomial equation that predicts the response (yield) as a function of the variables. nih.govscielo.br This approach allows researchers to identify the optimal conditions for extraction with a limited number of experimental runs, saving time and resources. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Solvent Composition | The type and concentration of the extraction solvent (e.g., ratio of ethanol to water). scirp.org | Affects the solubility of this compound and the co-extraction of other compounds. |
| Liquid-to-Solid Ratio | The ratio of the volume of solvent to the mass of the plant material. nih.gov | Influences the concentration gradient and the efficiency of mass transfer. |
| Extraction Temperature | The temperature at which the extraction is performed. scirp.org | Impacts solvent viscosity, diffusivity, and the solubility of the target compound. |
| Extraction Time | The duration of the contact between the solvent and the plant material. nih.gov | Ensures sufficient time for the diffusion of this compound into the solvent without causing degradation. |
Advanced Analytical Characterization of Conhydrinone
Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of conhydrinone, enabling its unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing precise information about the carbon-hydrogen framework. dss.go.th Analysis of the HCl salt of this compound in deuterium (B1214612) oxide (D₂O) reveals characteristic chemical shifts and coupling constants. amazonaws.com Two-dimensional (2D) NMR experiments are instrumental in assigning these signals and confirming the connectivity of the molecule. fu-berlin.descience.gov
¹H NMR Data for this compound HCl (400 MHz, D₂O) amazonaws.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 1.06 | triplet (t) | 7.2 | 3H | -CH₂-CH₃ |
| 1.55-1.71 | multiplet (m) | 3H | Piperidine (B6355638) ring protons | |
| 1.89-1.98 | multiplet (m) | 2H | Piperidine ring protons | |
| 2.39-2.46 | multiplet (m) | 1H | -CH₂ -CH₃ | |
| 2.61-2.76 | multiplet (m) | 2H | -CH₂ -CH₃ | |
| 3.00-3.07 | multiplet (m) | 1H | Piperidine ring proton | |
| 3.47-3.51 | multiplet (m) | 1H | Piperidine ring proton |
¹³C NMR Data for this compound HCl (100 MHz, D₂O) amazonaws.com
| Chemical Shift (δ) ppm |
|---|
| 6.7 |
| 21.5 |
| 21.7 |
| 25.6 |
| 31.9 |
| 43.8 |
| 63.1 |
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and studying its fragmentation patterns, which aids in its identification and differentiation from other related alkaloids. The compound has a molecular formula of C₈H₁₅NO and a monoisotopic mass of 141.115 g/mol . contaminantdb.ca
Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently employed for the analysis of this compound, often coupled with liquid chromatography (LC) for separation from complex mixtures. dss.go.thamazonaws.comfu-berlin.de This technique is noted for its soft ionization, which typically preserves the molecular ion for detection. Studies utilizing Ultra-High-Pressure Liquid Chromatography coupled to a Quadrupole-Time-of-Flight mass spectrometer (UHPLC-ESI/QTOF-MS) have successfully detected this compound in metabolomic analyses.
Tandem Mass Spectrometry (MS/MS) is indispensable for distinguishing this compound from its structural isomers. nih.gov A notable example is the differentiation between this compound and 5-hydroxy-γ-coniceine. nih.gov Both compounds possess the identical molecular formula and, therefore, the same exact mass, making them indistinguishable by standard MS. nih.gov However, MS/MS induces fragmentation of the selected precursor ion, generating unique product ion spectra that serve as fingerprints for each isomer, allowing for their unambiguous identification. nih.gov The mass fragmentation pattern for this compound includes characteristic ions at m/z 125, 124, 110, and 97. nih.gov Predicted LC-MS/MS spectra are also available in public databases, which can serve as a reference guide for identification. contaminantdb.cahmdb.cafoodb.ca
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated technique used to visualize the spatial distribution of molecules directly in tissue sections. fu-berlin.deacs.org However, the direct analysis of this compound by MALDI-MSI presents significant challenges. nih.gov Its relatively low molecular weight and high volatility cause delocalization on the tissue surface during analysis, obscuring its precise location. nih.govacs.org Furthermore, signals from conventional MALDI matrices can interfere with the detection of low-mass analytes like this compound. nih.gov
To overcome the limitations of direct MALDI-MSI analysis, on-tissue derivatization methods have been developed. acs.org This approach involves a chemical reaction performed directly on the tissue section to alter the analyte's physicochemical properties. nih.gov For hemlock alkaloids, including this compound, derivatization with reagents like coniferyl aldehyde (CA) has proven effective. acs.org This process increases the mass and reduces the volatility of the analyte, enabling stable and accurate MALDI-MSI analysis and revealing the distinct distribution of the alkaloids within the plant tissues. nih.govacs.org The amine functional group in this compound is the target for such derivatization reactions. nih.gov
Mass Spectrometry (MS) Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis
Hyphenated Analytical Techniques for Complex Mixture Profiling
The analysis of this compound within its natural matrix, such as in extracts from the poison hemlock (Conium maculatum), presents a significant analytical challenge due to the complexity of the mixture. tpcj.orgnih.gov Plant extracts contain a diverse array of metabolites, including multiple structurally similar alkaloids. tpcj.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the effective separation, identification, and quantification of individual components like this compound from these intricate mixtures. numberanalytics.comsaspublishers.com These integrated approaches provide superior resolution and sensitivity compared to standalone methods. asiapharmaceutics.info
Commonly employed hyphenated techniques in the analysis of piperidine alkaloids and other natural products include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.comasiapharmaceutics.info More advanced methods, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), have also been adapted for the spatial analysis of these alkaloids in plant tissues. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. notulaebotanicae.ro For alkaloid analysis, it combines the high-resolution separation capability of a gas chromatograph with the precise identification power of a mass spectrometer. researchgate.net The components of a mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As they elute, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification. notulaebotanicae.ro While direct GC-MS analysis of highly polar or non-volatile alkaloids can be challenging, it is effective for many piperidine alkaloids found in Conium maculatum. notulaebotanicae.roresearchgate.net
Table 1: Example of GC-MS Parameters for Alkaloid Analysis This table presents typical parameters used in the GC-MS analysis of indole (B1671886) alkaloids, which can be adapted for piperidine alkaloids like this compound. notulaebotanicae.ro
| Parameter | Value/Description |
|---|---|
| Instrument | HP 6890 Gas Chromatograph coupled with HP 5973 Mass Selective Detector notulaebotanicae.ro |
| Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) notulaebotanicae.ro |
| Carrier Gas | Helium (He) at a flow rate of 1 mL/min notulaebotanicae.ro |
| Injection Mode | Split mode (ratio 5:1) with an injection volume of 4 µL notulaebotanicae.ro |
| Temperatures | Injector: 280 °C; Transfer Line: 280 °C; Ion Source: 230 °C notulaebotanicae.ro |
| Oven Program | Initial 40°C (5 min), ramp to 60°C at 30°C/min, then to 230°C at 6°C/min (hold 10 min), final ramp to 280°C at 30°C/min (hold 30 min) notulaebotanicae.ro |
| MS Detection | Mass spectra recorded at 70 eV with a mass range of 40-550 m/z notulaebotanicae.ro |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it highly suitable for many natural products. asiapharmaceutics.infocam.ac.uk Research has successfully employed High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) coupled with an HPLC system for the analysis of hemlock alkaloids, including this compound. acs.org This method allows for the separation of complex mixtures in the liquid phase followed by high-accuracy mass measurements, enabling the determination of elemental compositions and the identification of known and novel compounds. acs.orgnih.gov For instance, this compound was detected at an m/z of 142.1227 in such an analysis. acs.org
Table 2: LC-MS Parameters for the Analysis of this compound This table outlines the specific parameters used in an LC-HRESIMS analysis that successfully detected this compound in plant extracts. acs.org
| Parameter | Value/Description |
|---|---|
| Instrument | Q Exactive Plus Orbitrap Mass Spectrometer with an UltiMate 3000 HPLC System acs.org |
| Column | Kinetex C18 (50 × 2.1 mm, 2.6 μm, 100 Å) acs.org |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% formic acid acs.org |
| Gradient Program | 5% to 100% B over 16 minutes, followed by 100% B for 4 minutes acs.org |
| Flow Rate | 0.4 mL/min acs.org |
| Ionization | Heated Electrospray Ionization (HESI) in positive and negative modes acs.org |
| MS Detection | Mass range of m/z 50 to 750; Capillary temperature at 350 °C acs.org |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)
MALDI-MSI is an advanced technique used to visualize the spatial distribution of molecules within biological tissues. nih.gov While some volatile alkaloids like coniine can be challenging to analyze directly with this method due to delocalization, on-tissue derivatization can overcome this limitation. nih.govacs.org This approach has been used to map the distinct distribution of different hemlock alkaloids, including this compound, within various plant tissues, revealing that even closely related compounds have discrete localizations. nih.govacs.org
Advanced Data Processing and Chemometric Approaches in Analytical Chemistry
The application of high-throughput hyphenated techniques like LC-MS and GC-MS generates vast and complex datasets. nih.gov A single analysis can produce thousands of molecular features (e.g., retention time–m/z pairs), making manual interpretation impractical. nih.gov Therefore, advanced data processing and chemometric methods are indispensable for extracting meaningful chemical information, identifying compounds, and understanding the underlying patterns in the data. comm-tec.comucl.ac.uk
Data Processing Pipelines
Raw data from analytical instruments must undergo several processing steps before interpretation. A typical workflow for metabolomics data, such as that from the analysis of Conium maculatum extracts, involves several key stages. fu-berlin.de These stages include data conversion to open formats (e.g., .mzXML), peak detection, chromatogram building, and deconvolution. fu-berlin.de Software platforms like MZmine are specifically designed to handle these complex tasks, allowing for the processing of large batches of raw data to generate a refined feature list for subsequent statistical analysis. fu-berlin.de Alignment of data across multiple samples is crucial to correct for minor variations in retention time, ensuring that the same compound is compared accurately across different runs. comm-tec.com
Chemometric Analysis
Chemometrics employs multivariate statistics to analyze chemical data, enabling the discovery of patterns and relationships that are not apparent from univariate inspection. ucl.ac.uk In the context of natural product analysis, chemometrics can be used to classify samples based on their chemical profiles, identify marker compounds that differentiate sample groups, and correlate chemical composition with biological activity. researcher.life Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) modeling are frequently used to reduce the dimensionality of the data and build predictive models. americanpharmaceuticalreview.com For instance, chemometric modeling combined with mass spectrometry has been successfully used to classify and quantify contaminants in herbal materials, a task analogous to analyzing the alkaloid profile of Conium maculatum. researcher.life Furthermore, molecular networking tools like the Global Natural Products Social Molecular Networking (GNPS) platform can be used to visualize and annotate MS/MS data, helping to identify known compounds and classify unknown ones based on spectral similarity to compounds in extensive libraries. fu-berlin.de
Table 3: Overview of Advanced Data Processing and Chemometric Methods This table summarizes key approaches and their applications in the analysis of complex chemical data from natural products.
| Method/Tool | Primary Application | Relevance to this compound Analysis |
|---|---|---|
| Data Conversion (e.g., MS Convert) | Converts proprietary raw data files into open-source formats like .mzXML or .mzML for processing. fu-berlin.de | Enables the use of various open-source software for data processing and analysis. fu-berlin.de |
| Data Processing Platforms (e.g., MZmine) | Automates peak detection, chromatogram deconvolution, alignment, and feature identification from raw LC-MS or GC-MS data. fu-berlin.de | Essential for processing complex chromatograms of Conium maculatum extracts to detect and quantify this compound and other alkaloids. fu-berlin.de |
| Principal Component Analysis (PCA) | An unsupervised pattern recognition technique for visualizing variance and clustering in multivariate data. ucl.ac.uk | Can differentiate between Conium samples based on developmental stage or geographical origin by their alkaloid profiles. ucl.ac.uk |
| Global Natural Products Social Molecular Networking (GNPS) | Organizes and annotates MS/MS data by clustering spectrally similar molecules into networks. fu-berlin.de | Facilitates the identification of this compound and related piperidine alkaloids by matching against spectral libraries and identifying analog structures. fu-berlin.de |
| Partial Least Squares (PLS) Modeling | A supervised regression method to find relationships between two data matrices (e.g., chemical data and a biological response). americanpharmaceuticalreview.com | Could be used to build a model correlating the concentration of this compound and other alkaloids with specific sample properties. americanpharmaceuticalreview.com |
Mechanistic Biological Investigations of Conhydrinone Non Clinical Focus
In Vitro Biochemical Interaction Studies
Direct experimental research on the in vitro biochemical interactions of isolated conhydrinone is largely absent. The primary mechanism of toxicity for the main hemlock alkaloid, coniine, is its action on nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as an antagonist, leading to neuromuscular blockade. nih.govnih.gov It is hypothesized that other piperidine (B6355638) alkaloids from hemlock, including this compound, may share similar targets, but specific binding affinities and inhibitory constants for this compound have not been reported.
An in-silico molecular docking study investigated the binding potential of several natural compounds, including this compound, to the main protease and spike protein of SARS-CoV-2. While this study provides a theoretical model of interaction, it does not represent experimental biochemical data. frontiersin.org Similarly, a molecular simulation study of Conium maculatum constituents provided theoretical data on nonbonded interaction energies between conhydrine (B1201746) (a related compound) and other alkaloids, but not specifically for this compound's interaction with biological macromolecules. nih.gov
There are no available enzyme inhibition assays, receptor binding assays, or other direct biochemical interaction studies for this compound in the reviewed literature.
Table 1: In-Silico / Theoretical Interaction Data for this compound and Related Compounds
| Compound/System | Interacting Partner(s) | Study Type | Key Finding/Value |
| This compound | SARS-CoV-2 Main Protease | Molecular Docking | Potential binding affinity (value not specified in abstract) frontiersin.org |
| This compound | SARS-CoV-2 Spike Protein | Molecular Docking | Potential binding affinity (value not specified in abstract) frontiersin.org |
| Conhydrine & Pseudoconhydrine | Other C. maculatum alkaloids | Molecular Simulation | Favorable nonbonded interaction energy nih.gov |
Note: The data in this table is derived from computational models and does not represent experimental results.
Cellular Mechanism Investigations in Model Systems
No published studies were identified that specifically investigate the cellular mechanisms of action of isolated this compound in model systems. Research in this area has focused on the crude extract of Conium maculatum or the major alkaloid, coniine.
For instance, studies on Conium maculatum extract have demonstrated cytotoxic effects on various cancer cell lines, including HeLa, A375, HepG2, and A549. nih.gov These studies suggest that the extract can induce apoptosis and generate reactive oxygen species (ROS). nih.gov Another study showed that a homeopathic preparation of Conium maculatum produced cytotoxicity in MCF-7 breast cancer cells. scitechnol.com However, these effects are the result of a complex mixture of alkaloids (including coniine, N-methylconiine, conhydrine, pseudoconhydrine, and γ-coniceine) and cannot be attributed to this compound alone. nih.govscitechnol.com
The cellular mechanism for coniine involves binding to nAChRs, causing initial stimulation (depolarization) followed by prolonged blockade and paralysis of the neuromuscular junction. nih.govwikipedia.orgresearchgate.net Investigations on γ-coniceine have shown it can also depolarize the cell membrane potential in TE-671 cells, which express human fetal muscle-type nAChRs. researchgate.net It is plausible that this compound could have related effects, but without specific studies on the isolated compound, this remains speculative. There is no available data on the cellular uptake or transport mechanisms of this compound.
Table 2: Cytotoxicity Data for Conium maculatum Extract in Cancer Cell Lines
| Cell Line | Extract Concentration (IC50) | Exposure Time |
| HeLa | 722.6 ± 8.0 µg/ml | 24 hours |
| HeLa | Not specified, but greater cytotoxicity than at 24h | 48 hours |
| A375 | 657.7 ± 6.8 µg/ml | 48 hours |
| HepG2 | 616.6 ± 6.3 µg/ml | 48 hours |
| A549 | 730.1 ± 6.9 µg/ml | 48 hours |
Source: nih.gov. Note: This data pertains to the ethanolic extract of Conium maculatum, not isolated this compound.
Non-Clinical Pharmacokinetic (ADME) Research Approaches
There is a complete lack of published non-clinical pharmacokinetic data for this compound. The absorption, distribution, metabolism, and excretion (ADME) profile of this specific alkaloid has not been characterized. The following subsections describe the standard non-clinical research approaches that would be used for such an investigation, but for which no this compound-specific data exists.
Absorption Studies in Non-Clinical Models
No studies have investigated the absorption of this compound following oral or other routes of administration in non-clinical models. Such studies would typically involve administering the compound to animal models (e.g., rats, dogs) and measuring its concentration in blood plasma over time to determine the rate and extent of absorption. theraindx.com For the related alkaloid coniine, it is noted to be rapidly absorbed after ingestion. fpnotebook.com
Distribution Analysis in Non-Clinical Models
There is no data on the tissue distribution of this compound in non-clinical models. Distribution studies are performed to understand how a compound spreads throughout the body's tissues and organs. researchgate.net This is often done using radiolabelled compounds and techniques like quantitative whole-body autoradiography (QWBA). pharmaron.com
Metabolism Pathway Elucidation in Non-Clinical Models
The metabolic fate of this compound is unknown. Metabolism studies are crucial for identifying the enzymes responsible for a compound's biotransformation and characterizing its metabolites. wuxiapptec.compharmaron.com These investigations often use in vitro systems like liver microsomes or hepatocytes from different species (including human) to predict in vivo metabolism and potential drug-drug interactions. nih.govq2labsolutions.comeuropa.eu Biosynthetically, this compound is known to originate from γ-coniceine within the Conium maculatum plant. mdpi.comnih.gov However, its breakdown pathways in animal systems have not been elucidated.
Excretion Studies in Non-Clinical Models
No studies have been conducted to determine the routes and rate of excretion of this compound from the body in non-clinical models. Excretion studies typically analyze urine, feces, and sometimes bile to quantify the elimination of the parent compound and its metabolites. theraindx.com For the related alkaloid coniine, it is reported to be eliminated from the body via the lungs and kidneys. researchgate.net
Target Identification Strategies (e.g., Chemical Proteomics)
The precise molecular targets of this compound beyond the general interaction with nicotinic acetylcholine receptors have not been specifically elucidated in published research. Identifying the full spectrum of protein interactions is a critical step in understanding the complete mechanistic profile of a bioactive compound. Modern methodologies, particularly chemical proteomics, offer powerful approaches for such investigations, although their application to this compound has not been reported. mdpi.comnih.gov
Chemical proteomics is a multidisciplinary field that utilizes small molecule probes to investigate protein function and identify binding partners within a complex biological system, such as a whole proteome. mdpi.comlunenfeld.canih.gov This approach can de-convolute the mode of action of natural products by identifying their direct cellular targets. nih.gov
A hypothetical workflow for the target identification of this compound using chemical proteomics could involve several key steps:
Probe Synthesis: A chemical probe based on the this compound scaffold would be synthesized. This typically involves modifying the natural product to include a "tag" (like an alkyne or azide (B81097) group for click chemistry) and a photoreactive group (for covalent cross-linking to the target protein upon UV irradiation). nih.gov The modification must be carefully designed to not significantly alter the bioactivity of the parent compound.
In-situ Labeling: The this compound probe would be introduced to live cells or cell lysates. The probe would then bind to its protein targets. Covalent cross-linking would then be initiated, permanently linking the probe to its interacting proteins. nih.gov
Target Enrichment and Identification: The tagged protein-probe complexes would be enriched from the cellular milieu, often using an affinity resin that binds to the probe's tag. The enriched proteins are then digested into peptides and identified using advanced mass spectrometry techniques (LC-MS/MS). mdpi.comnih.gov
Competitive Profiling: To validate the identified targets, competitive experiments can be performed. Here, the biological system is pre-incubated with an excess of the unmodified, "native" this compound before the probe is added. Genuine targets will show reduced binding to the probe in the presence of the competitor, a change that can be quantified using modern quantitative proteomics methods. nih.gov
The application of such strategies could reveal previously unknown on-target and off-target interactions of this compound, providing a much deeper understanding of its biochemical effects. This is particularly important for a compound that is part of a complex mixture of bioactive alkaloids, as it would help to distinguish its specific molecular interactions from those of the other components.
Table 2: Potential Chemical Proteomics Strategy for this compound Target ID
| Step | Description | Key Methodologies | Potential Outcome |
| 1. Probe Design & Synthesis | Create a this compound analogue with a reactive group (e.g., photo-affinity label) and a handle for enrichment (e.g., alkyne tag). | Organic Synthesis, Click Chemistry | A functional chemical probe that retains the binding characteristics of this compound. |
| 2. Cellular Incubation & Cross-linking | Treat live cells or lysates with the probe to allow binding to protein targets. Induce covalent cross-linking via UV light. | Cell Culture, Photochemistry | Covalent capture of this compound's interacting proteins in a cellular context. |
| 3. Affinity Purification | Lyse cells and use the probe's handle to pull down the probe-protein complexes from the proteome. | Affinity Chromatography (e.g., Streptavidin-Biotin) | Isolation and enrichment of potential protein targets of this compound. |
| 4. Mass Spectrometry Analysis | Digest the enriched proteins and identify them using high-resolution mass spectrometry. | LC-MS/MS, Shotgun Proteomics | A list of candidate protein targets that directly interact with the this compound probe. |
| 5. Target Validation | Confirm interactions using orthogonal methods, such as competitive binding assays or genetic approaches (e.g., siRNA knockdown). | Quantitative Proteomics, Western Blot, Cellular Thermal Shift Assay (CETSA) | Validated molecular targets responsible for the physiological effects of this compound. |
Theoretical and Computational Studies on Conhydrinone
Quantum Mechanical and Molecular Modeling Approaches
Quantum mechanics/molecular mechanics (QM/MM) methods are a cornerstone of modern computational modeling, particularly for complex chemical and biological systems. mit.edu In this hybrid approach, the most chemically significant part of a system, such as the reactive center of a molecule, is treated with a high-level, computationally intensive quantum mechanical method. mit.edunih.gov The remainder of the system, for instance, the surrounding solvent or protein environment, is handled using more computationally efficient molecular mechanics force fields. mit.educhemrxiv.org This dual approach allows for the accurate simulation of electronic changes in a localized region while still accounting for the influence of the larger environment, making it a valuable, albeit computationally expensive, tool for studying alkaloids. nih.govnccr-marvel.ch
Molecular modeling encompasses a range of computer-based techniques for building, visualizing, and simulating the behavior of molecules. chemrxiv.org Force-field-based tools, for example, are used to examine molecular conformations, motion, and interactions between molecules. schrodinger.com These simulations have become essential in fields like drug discovery for predicting molecular properties and interactions. chemrxiv.org
| Approach | Description | Primary Application for Conhydrinone |
|---|---|---|
| Quantum Mechanics (QM) | Methods based on solving the Schrödinger equation to describe electron behavior. Includes Electronic Structure Theory and DFT. london-nano.com | Calculating electronic properties, reaction energies, and elucidating reaction mechanisms. |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to model molecular energy and forces. Computationally less expensive than QM. chemrxiv.org | Simulating large systems, performing conformational searches, and studying intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method treating a core region with QM and the surroundings with MM. mit.edu | Studying enzymatic reactions involving this compound or its behavior in a complex environment. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. mdpi.com | Analyzing conformational flexibility, solvent effects, and dynamic behavior of this compound. |
Electronic structure theory is a branch of quantum mechanics focused on describing the motion and distribution of electrons in atoms and molecules. london-nano.comgatech.edu By solving the Schrödinger equation within the Born-Oppenheimer approximation (which assumes stationary nuclei relative to the much faster electrons), this theory provides the potential energy surface of a molecule. gatech.edu This surface is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. gatech.edu
For this compound, electronic structure theory can be applied to:
Determine the ground-state energy and electron distribution.
Calculate the energies of different molecular orbitals (HOMO, LUMO), which are crucial for predicting chemical reactivity.
Model excited states to understand its potential spectroscopic behavior.
While specific, in-depth electronic structure theory studies exclusively on this compound are not prevalent in the literature, the methods are routinely used to investigate related chemical systems, providing a robust framework for its future analysis. london-nano.comed.ac.uk
Density Functional Theory (DFT) is one of the most versatile and widely used computational methods in chemistry and materials science for investigating electronic structure. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT determines the properties of a system based on its spatially dependent electron density. wikipedia.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. wikipedia.org
Applications of DFT could provide significant insights into this compound's properties. For instance, DFT calculations can be used to model the hydrogen evolution reaction at an electrode by simulating an electrochemical double layer, determining activation energies and reaction mechanisms as a function of potential. rsc.org In materials science, DFT is employed to compare the energetics and crystal structures of compounds, with certain functionals like SCAN showing high accuracy for formation enthalpies and Gibbs free energies. aps.org
Although specific DFT-derived data for this compound is not extensively published, the table below illustrates the types of properties that could be accurately predicted using this method.
| Property | Information Gained from DFT |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| Vibrational Frequencies | Calculates theoretical infrared (IR) and Raman spectra to aid in experimental characterization. |
| Reaction Energetics | Determines the enthalpy and Gibbs free energy of reactions, such as its formation from γ-coniceine. rsc.org |
| Electronic Properties | Calculates orbital energies (HOMO/LUMO), dipole moment, and electrostatic potential maps. |
| Transition States | Identifies the structure and energy of transition states to calculate activation barriers for chemical reactions. rsc.org |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation and properties evolve. dtu.dkresearchgate.net These simulations provide detailed information at an atomic resolution, offering valuable insights into the conformational landscapes and dynamics of molecules. mdpi.com
For this compound, MD simulations could be employed to:
Explore its conformational space in different solvents.
Study its interaction with biological macromolecules, such as enzymes or receptors.
Analyze its dynamic behavior, including the flexibility of the piperidine (B6355638) ring and the rotation of its side chain.
While direct MD simulation studies on this compound are not prominent, the technique is a standard tool for investigating the dynamics of small molecules and complex biological systems like proteins. mdpi.comnih.govbiorxiv.org
Density Functional Theory (DFT) Calculations
Stereochemical Prediction and Conformational Analysis of this compound
This compound, with its substituted piperidine ring and a rotatable side chain, possesses significant conformational flexibility. The key areas for conformational analysis include:
Piperidine Ring Pucker: The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible as higher-energy intermediates. The position and orientation (axial vs. equatorial) of the 1-propanone substituent are critical to determining the most stable chair form.
Side Chain Rotation: Rotation around the single bond connecting the piperidine ring (at C-2) and the propanone group gives rise to different rotamers. wikipedia.org The spatial relationship between the ring and the carbonyl group influences the molecule's dipole moment and its ability to interact with other molecules.
Computational methods are crucial for predicting the most stable conformers by calculating the potential energy associated with each arrangement. numberanalytics.com Techniques like Newman projections are used to visualize the effects of bond rotation. byjus.com While a detailed computational conformational analysis of this compound is not available in the retrieved literature, understanding its stereochemistry is fundamental to predicting its biological interactions and physical properties, such as its predicted melting point of 34.9 °C. mdpi.com The accuracy of such predictions is highly sensitive to the stereochemical inputs used in the calculation, such as bond angles and torsion angles. biorxiv.org
Reaction Mechanism Elucidation via Computational Chemistry (e.g., Biosynthesis, Synthesis)
Computational chemistry is a powerful asset for elucidating reaction mechanisms, providing a molecular-level understanding of how chemical transformations occur. scielo.brnumberanalytics.com By mapping the potential energy surface (PES) that connects reactants to products through transition states and intermediates, researchers can determine the most favorable reaction pathway and identify the rate-determining step. scielo.brchemrxiv.org
Computational chemistry can be applied to model the specific enzymatic or non-enzymatic steps that convert γ-coniceine to this compound. This would involve:
Modeling the substrate (γ-coniceine) in the active site of a putative enzyme.
Using QM/MM methods to calculate the energy profile for the proposed reaction mechanism (e.g., hydration or oxidation).
Identifying the transition state structure and calculating the activation energy barrier, which determines the reaction rate.
These theoretical investigations can complement experimental studies by providing detailed mechanistic hypotheses that can be tested in the lab. scielo.br
Development of Predictive Models for Piperidine Alkaloid Properties and Reactivity
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a vital area of computational chemistry. nih.gov These models establish a mathematical correlation between a molecule's structural or physicochemical descriptors and its biological activity or physical properties. nih.gov
For the broader class of piperidine alkaloids, predictive models are being developed to forecast various attributes, including:
Pharmacokinetic Properties (ADMET): Models can predict absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov For instance, in silico tools are used to predict properties like gastrointestinal absorption and potential interactions with cytochrome P450 enzymes. mdpi.comrsc.org
Biological Activity: Models can screen for potential bioactivities, such as enzyme inhibition or receptor binding affinity. mdpi.com
Reactivity: Computational models can predict the outcome and selectivity of reactions, helping to optimize synthetic conditions. numberanalytics.com
Applications of Quantum Chemical Topology
A thorough review of available scientific literature indicates that specific theoretical studies applying the methods of Quantum Chemical Topology (QCT) to the chemical compound this compound have not been published. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analysis are powerful computational tools for elucidating electronic structure, chemical bonding, and intramolecular interactions. nih.govnih.govwikipedia.orgresearchgate.net However, direct application of these specific analyses on this compound, which would yield detailed research findings and data tables on its topological properties, is not present in the surveyed research landscape.
While computational studies have been performed on related piperidine alkaloids from poison hemlock (Conium maculatum), such as coniine and γ-coniceine, these have focused on aspects like spectroscopic properties and reactivity, rather than a detailed QCT analysis. bitp.kiev.uaresearchgate.netresearchgate.net For instance, Density Functional Theory (DFT) has been used to investigate the interaction of coniine with carbon monoxide and to calculate its electronic properties, but this did not extend to a topological analysis of its electron density. researchgate.net
Quantum Chemical Topology provides a framework to partition a molecule's electron density into atomic basins, allowing for the quantification of atomic properties and the nature of chemical bonds. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density (ρ) to define atoms and bonds. rsc.org Key descriptors include the properties at bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), which characterize the nature of chemical interactions (e.g., shared-shell covalent bonds vs. closed-shell non-covalent interactions). rsc.orgmdpi.com
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. nih.gov Its topological analysis partitions the molecular space into basins corresponding to atomic cores, covalent bonds, and lone pairs, providing a visual representation that aligns with Lewis structures. nih.gov
Non-Covalent Interaction (NCI) Index: The NCI index is used to visualize and characterize weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, by analyzing the reduced density gradient at low electron densities. wikipedia.org
A hypothetical QCT study on this compound would involve calculating its electron density via quantum mechanical methods and then applying the QTAIM, ELF, and NCI formalisms. Such an analysis could provide quantitative insights into the C-C, C-N, C-O, and C-H bonds within the piperidine ring and its substituents, as well as characterizing any intramolecular hydrogen bonding involving the hydroxyl group. However, without published research, no specific data tables or detailed findings can be presented.
Challenges and Future Perspectives in Conhydrinone Research
Methodological Advancements in Stereoselective Synthesis and Analytical Detection
The synthesis of piperidine (B6355638) alkaloids, including conhydrinone, presents a significant challenge to synthetic chemists who aim to replicate complex biological reactions in the laboratory. gla.ac.uk A primary hurdle is achieving stereoselectivity, given that this compound possesses two chiral centers, leading to four possible diastereomeric forms. gla.ac.uk Future advancements in the stereoselective synthesis of this compound are crucial for producing specific isomers for pharmacological studies and for exploring their potential as building blocks for other bioactive molecules. gla.ac.uknih.gov
Recent decades have seen the development of various methodologies to address this, including:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials.
Chiral Auxiliary-Mediated Synthesis: This method involves the temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a reaction.
Asymmetric Catalysis: This technique employs chiral catalysts, including both metal complexes and organocatalysts, to achieve high enantiomeric purity. nih.govresearchgate.net
A key transformation in some synthetic strategies is the ether-directed, palladium(II)-catalyzed aza-Claisen rearrangement, which serves as a source of stereoselectivity. gla.ac.uk Another important reaction is ring-closing metathesis, used to form the piperidine core of the molecule. gla.ac.uk The ongoing development of novel and efficient stereoselective methods is essential for advancing research on this compound and related compounds. rsc.orgmdpi.comnih.gov
In parallel, advancements in analytical detection are critical for both identifying and quantifying this compound in various matrices. While traditional methods like gas chromatography (GC) and colorimetric assays have been used, they often lack the required sensitivity and may involve time-consuming sample preparation. cdc.gov Modern analytical techniques offer significant improvements:
| Analytical Technique | Advantages | Applications in this compound Research |
| Potentiometric Methods (Ion Selective Electrode - ISE) | High sensitivity, minimal sample preparation required. cdc.gov | Direct measurement of this compound in biological and environmental samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, capable of detecting nanogram quantities. cdc.gov | Analysis of this compound in complex mixtures, such as plant extracts. |
| High-Performance Liquid Chromatography (HPLC) | Versatile, can be coupled with various detectors for enhanced specificity. researchgate.neteuropa.eu | Separation and quantification of this compound and its isomers. |
| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of compounds within tissues. acs.org | Mapping the localization of this compound in plant tissues like Conium maculatum. acs.org |
On-tissue derivatization is an emerging technique in MSI that enhances the detection of small, volatile molecules like this compound by modifying their chemical properties to improve signal intensity. acs.org The continued refinement of these analytical methods will be instrumental in future research. gene-quantification.net
Elucidating Unresolved Biogenetic Pathways and Enzymatic Mechanisms
The biosynthesis of this compound is part of the broader pathway for hemlock alkaloids, which originates from the polyketide pathway. mdpi.comnih.gov While it is established that this compound biosynthetically originates from γ-coniceine, the precise enzymatic steps and intermediate compounds are not fully understood. mdpi.comnih.gov
The proposed biosynthetic pathway begins with the formation of the carbon backbone from butyryl-CoA and two malonyl-CoA units, catalyzed by a polyketide synthase. mdpi.comnih.gov A subsequent transamination reaction, incorporating nitrogen from L-alanine, and a non-enzymatic cyclization lead to the formation of γ-coniceine, a key intermediate. nih.gov The conversion of γ-coniceine to other hemlock alkaloids, including this compound, involves a series of enzymatic modifications. gla.ac.uk
Key Unresolved Questions:
The specific enzymes responsible for the oxidation of γ-coniceine to this compound have not been fully characterized.
The potential roles of hypothetical intermediates, such as 5-hydroxy-γ-coniceine in the formation of related alkaloids, require further investigation. nih.gov
The interplay and regulation of the various enzymes within the biosynthetic network are still largely unknown. mdpi.com
Future research will likely focus on identifying and characterizing the specific oxidases and other enzymes involved in the final steps of this compound biosynthesis. uni-bonn.deresearchgate.net This will involve a combination of genetic, biochemical, and metabolomic approaches to isolate the enzymes and elucidate their mechanisms of action. Understanding these pathways is crucial for comprehending the chemical ecology of plants that produce these alkaloids and for potential biotechnological applications.
Expanding the Scope of Mechanistic Studies in Non-Clinical Models
While this compound is a known constituent of poison hemlock, detailed mechanistic studies in non-clinical models are limited. gla.ac.uk Much of the focus has been on the more abundant and notoriously toxic alkaloid, coniine. mdpi.com Expanding research to include this compound is essential to understand its specific biological activities and potential toxicological profile.
Future mechanistic studies should utilize a variety of non-clinical models to investigate the effects of this compound at the molecular, cellular, and organismal levels. nih.gov This could involve:
In vitro assays: Using isolated enzymes, receptors, or cell cultures to determine specific molecular targets and cellular responses.
In vivo studies: Employing model organisms, such as insects or rodents, to investigate the physiological and toxicological effects of this compound. For example, studies on insects could reveal potential insecticidal properties or mechanisms of plant defense. uky.edu
Comparative studies: Comparing the activity of this compound with other hemlock alkaloids, like coniine and pseudoconhydrine, to understand structure-activity relationships.
A key area of interest is the interaction of this compound with neuronal targets, given that the parent compound, coniine, is a potent antagonist of nicotinic acetylcholine (B1216132) receptors. mdpi.com Investigating whether this compound shares this or has other neurological targets is a critical area for future research. Molecular gut-content and chemical analyses in predator-prey studies could also reveal how this compound moves through local food webs. uky.edu
Role of Artificial Intelligence and Machine Learning in this compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many areas of chemical and biological research, including the study of natural products like this compound. nih.goveithealth.eu These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and accelerate the research process. researchgate.netarchivespsy.com
Potential Applications of AI/ML in this compound Research:
| Research Area | Application of AI/ML | Potential Impact |
| Drug Discovery and Design | Predicting the biological activity and toxicity of this compound and its synthetic derivatives based on their chemical structures. nih.gov | Faster identification of potential therapeutic leads and optimization of molecular structures for desired properties. eithealth.eu |
| Synthesis Planning | Developing and optimizing synthetic routes for the stereoselective synthesis of this compound isomers. | More efficient and cost-effective production of specific this compound stereoisomers for research. |
| Elucidation of Biosynthetic Pathways | Analyzing genomic and metabolomic data to identify candidate genes and enzymes involved in this compound biosynthesis. researchgate.net | Acceleration of the discovery and characterization of the complete biosynthetic pathway. |
| Analysis of Mechanistic Data | Integrating data from various experimental models to build predictive models of this compound's mechanism of action. fda.gov | A deeper understanding of the molecular and cellular effects of this compound. |
By leveraging AI and machine learning, researchers can more efficiently navigate the complexities of this compound's chemistry and biology. nih.gov For instance, ML algorithms could be trained on existing data for similar alkaloids to predict the properties of this compound, guiding experimental work and reducing the need for extensive trial-and-error approaches. eithealth.eunih.gov The collaboration between computational scientists and experimental researchers will be crucial to fully harness the potential of AI in advancing our understanding of this chemical compound. nih.gov
Q & A
Q. What analytical techniques are recommended for quantifying Conhydrinone in plant extracts?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for quantifying this compound. Sample preparation should include alkaloid-specific extraction protocols, such as acid-base partitioning, followed by validation using spiked matrices to assess recovery rates and linearity. Method optimization must account for co-eluting compounds, particularly other piperidine alkaloids like coniine . Structural confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to avoid misidentification .
Q. How should researchers validate the purity of synthesized this compound?
Purity validation requires orthogonal methods: melting point analysis, thin-layer chromatography (TLC), and spectroscopic profiling (e.g., H/C NMR, IR). For novel synthetic routes, elemental analysis or X-ray crystallography may be necessary to confirm molecular structure. Reproducibility must be demonstrated through triplicate syntheses with consistent yields and purity (>95%) .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
H and C NMR are essential for identifying functional groups and stereochemistry. Two-dimensional techniques (e.g., COSY, HSQC, HMBC) resolve complex spin systems, while NOESY/ROESY experiments confirm spatial arrangements. HRMS provides molecular formula validation, and IR spectroscopy aids in detecting key bonds (e.g., carbonyl groups) .
Advanced Research Questions
Q. How can researchers address contradictory data in this compound’s reported bioactivity?
Contradictions often arise from variability in extraction methods, purity thresholds, or biological models. Systematic approaches include:
- Meta-analysis : Compare bioactivity data across studies using standardized metrics (e.g., IC values) while controlling for variables like solvent systems or cell lines.
- Dose-response validation : Replicate assays under identical conditions to isolate confounding factors.
- Ecological context : Consider geographical or seasonal variations in alkaloid content, as environmental stressors influence biosynthesis .
Q. What experimental designs are optimal for studying this compound’s role in plant-insect interactions?
Field studies paired with controlled lab experiments are ideal. For example:
- Field surveys : Correlate this compound concentrations (via GC-MS) with herbivore damage indices, as done in Conium maculatum studies .
- Bioassays : Test isolated this compound on insect feeding behavior using choice/no-choice setups. Include negative controls (e.g., alkaloid-free diets) and measure mortality/growth rates.
- Multivariate analysis : Use regression models to assess interactions between alkaloid profiles, plant phenology, and abiotic factors (e.g., soil nutrients) .
Q. What strategies mitigate challenges in this compound synthesis due to its stereochemical complexity?
Enantioselective synthesis requires chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution. Key steps include:
- Asymmetric alkylation : To establish stereocenters in the piperidine ring.
- Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl groups) during ring closure.
- Chiral chromatography : Separate diastereomers post-synthesis and validate enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How do environmental factors influence this compound production in Conium maculatum?
Conduct multi-location sampling with standardized protocols to analyze alkaloid content (HPLC/GC-MS) alongside environmental data (e.g., soil pH, precipitation). Use mixed-effects models to identify predictors of this compound variation. Greenhouse experiments can isolate specific stressors (e.g., drought, herbivory mimicry) to test biosynthetic pathway induction .
Methodological Considerations
- Reproducibility : Document extraction/synthesis protocols in detail, including solvent ratios, temperatures, and instrumentation settings .
- Data transparency : Share raw chromatograms, spectral data, and statistical code in supplementary materials to enable independent verification .
- Ethical compliance : Adhere to institutional guidelines for plant collection and chemical safety, particularly when handling toxic alkaloids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
